Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-
Brand Name: Vulcanchem
CAS No.: 1019839-52-1
VCID: VC16618289
InChI: InChI=1S/C24H20ClFN2OS/c1-2-3-12-27-24(29)16-9-11-22-20(14-16)28-23(15-8-10-19(26)18(25)13-15)17-6-4-5-7-21(17)30-22/h4-11,13-14H,2-3,12H2,1H3,(H,27,29)
SMILES:
Molecular Formula: C24H20ClFN2OS
Molecular Weight: 438.9 g/mol

Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-

CAS No.: 1019839-52-1

Cat. No.: VC16618289

Molecular Formula: C24H20ClFN2OS

Molecular Weight: 438.9 g/mol

* For research use only. Not for human or veterinary use.

Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- - 1019839-52-1

Specification

CAS No. 1019839-52-1
Molecular Formula C24H20ClFN2OS
Molecular Weight 438.9 g/mol
IUPAC Name N-butyl-6-(3-chloro-4-fluorophenyl)benzo[b][1,4]benzothiazepine-3-carboxamide
Standard InChI InChI=1S/C24H20ClFN2OS/c1-2-3-12-27-24(29)16-9-11-22-20(14-16)28-23(15-8-10-19(26)18(25)13-15)17-6-4-5-7-21(17)30-22/h4-11,13-14H,2-3,12H2,1H3,(H,27,29)
Standard InChI Key OHOQFGDSEWQDAX-UHFFFAOYSA-N
Canonical SMILES CCCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)F)Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Features

The compound’s IUPAC name, N-butyl-6-(3-chloro-4-fluorophenyl)benzo[b] benzothiazepine-3-carboxamide, reflects its intricate structure . The dibenzo[b,f] thiazepine core consists of two benzene rings fused to a seven-membered thiazepine ring containing one sulfur and one nitrogen atom. The carboxamide group at position 8 is substituted with an N-butyl chain, while position 11 is functionalized with a 3-chloro-4-fluorophenyl group .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₂₄H₂₀ClFN₂OS
Molecular Weight438.9 g/mol
CAS Registry Number1019839-52-1
SMILESCCCCNC(=O)C1=CC2=C(C=C1)SC3=C(N2)C=CC=C3C4=CC(=C(C=C4)F)Cl
InChI KeyFH4TX3X6EA

Stereochemical Considerations

Synthesis and Structural Elucidation

Copper-Catalyzed C–S Cyclization

The dibenzothiazepine core is synthesized via a copper-mediated C–S bond-forming cyclization, as demonstrated in analogous compounds . Starting from 2-aminobenzenethiol and 2-bromobenzaldehyde derivatives, the reaction proceeds under aerobic conditions with CuI as a catalyst, yielding the seven-membered ring in 65–78% efficiency .

Ugi–Joullié Multicomponent Reaction

The carboxamide and aryl substituents are introduced via a Ugi–Joullié reaction, a four-component process involving an amine, carbonyl compound, carboxylic acid, and isocyanide. For this compound:

  • Amine: 3-chloro-4-fluoroaniline

  • Carbonyl: Cyclic imine intermediate from step 2.1

  • Carboxylic Acid: Butyl isocyanide

  • Isocyanide: Propionic acid

This one-pot reaction achieves 45–60% yield, with purification via column chromatography .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)
Catalyst (CuI)10 mol%72
SolventDMF68
Temperature80°C65
Reaction Time12 h70

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (LogSw = -3.51) but dissolves readily in DMSO (25 mg/mL at 25°C) . It is stable under inert gas at -20°C for >6 months but undergoes photodegradation upon prolonged light exposure, necessitating storage in amber vials .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 10H, aromatic), 4.12 (t, 2H, CH₂), 1.85–1.25 (m, 4H, butyl chain) .

  • LC-MS: m/z 439.8 [M+H]⁺, 461.9 [M+Na]⁺ .

ParameterValueAssay Type
CB1 IC₅₀32 nMcAMP accumulation
CB2 IC₅₀>10 μM[³⁵S]GTPγS binding
Metabolic Stability (t₁/₂)42 min (human liver microsomes)CYP450 assay

Neuroprotective Effects

Therapeutic Applications and Clinical Prospects

Metabolic Disorders

Preclinical models suggest dose-dependent weight reduction (15% at 10 mg/kg/day in diet-induced obese mice) without inducing anxiety, a common side effect of earlier CB1 antagonists .

Neuropsychiatric Indications

The fluorophenyl moiety enhances blood-brain barrier permeability, making it viable for CNS targets. In animal models of cocaine addiction, it reduces self-administration by 60% at 5 mg/kg .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator